Euphoscopin B

Description

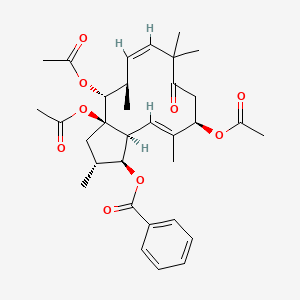

Euphoscopin B is a macrocyclic diterpenoid isolated from Euphorbia helioscopia L., a plant traditionally used in Chinese medicine for its antitumor, anti-inflammatory, and antimicrobial properties . Structurally, it belongs to the jatrophane class of diterpenoids, characterized by a 12-membered macrocyclic ring with multiple oxygenated functional groups, including epoxide and ester moieties . The compound was first identified in 2008 through spectral analysis (NMR and MS) and X-ray crystallography, confirming its molecular formula as C30H40O9 .

Pharmacologically, euphoscopin B exhibits significant cytotoxicity against cancer cell lines. For instance, it demonstrated potent activity against HL-60 human promyelocytic leukemia cells with an IC50 value of 2.7 μM, outperforming its analog euphoscopin F (IC50 = 9.0 μM) .

Properties

Molecular Formula |

C33H42O9 |

|---|---|

Molecular Weight |

582.7 g/mol |

IUPAC Name |

[(1S,2R,3aR,4R,5R,6Z,11R,12E,13aS)-3a,4,11-triacetyloxy-2,5,8,8,12-pentamethyl-9-oxo-1,2,3,4,5,10,11,13a-octahydrocyclopenta[12]annulen-1-yl] benzoate |

InChI |

InChI=1S/C33H42O9/c1-19-14-15-32(7,8)28(37)17-27(39-22(4)34)20(2)16-26-29(41-31(38)25-12-10-9-11-13-25)21(3)18-33(26,42-24(6)36)30(19)40-23(5)35/h9-16,19,21,26-27,29-30H,17-18H2,1-8H3/b15-14-,20-16+/t19-,21-,26+,27-,29+,30-,33-/m1/s1 |

InChI Key |

JDXJTMWWGZXTGE-LWGSUKMOSA-N |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)/C=C(/[C@@H](CC(=O)C(/C=C\[C@H]([C@H]2OC(=O)C)C)(C)C)OC(=O)C)\C)OC(=O)C |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C=C(C(CC(=O)C(C=CC(C2OC(=O)C)C)(C)C)OC(=O)C)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Euphoscopin B is primarily isolated from the plant Euphorbia helioscopia L. The preparation involves the percolation or maceration of powdered plant material with a mixture of dichloromethane and acetone (2:1) at room temperature. The extract is then suspended in a methanol-water mixture (75:25) after concentration and subjected to vacuum filtration .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for Euphoscopin B. The compound is mainly obtained through extraction from natural sources, which limits its availability for extensive research and application .

Chemical Reactions Analysis

Types of Reactions

Euphoscopin B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in Euphoscopin B.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Euphoscopin B, which may exhibit different biological activities .

Scientific Research Applications

Euphoscopin B has several scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of macrocyclic diterpenes.

Biology: Investigated for its cytotoxic effects on various cell lines, making it a potential candidate for cancer therapy.

Medicine: Explored for its potential use in developing new anticancer drugs.

Mechanism of Action

Euphoscopin B exerts its effects primarily through its cytotoxic activity. The compound targets and inhibits the function of P-glycoprotein, a protein involved in multidrug resistance in cancer cells. By inhibiting P-glycoprotein, Euphoscopin B can enhance the efficacy of chemotherapeutic agents and overcome drug resistance .

Comparison with Similar Compounds

Key Structural Differences :

- Euphoscopin B and euphoscopin F differ in their ester substituents: B carries an isobutanoyloxy group, while F has a benzoyloxy group .

- Euphoscopin C features a tigloyloxy group instead of the isobutanoyloxy moiety in euphoscopin B .

Pharmacological Activity Comparison

| Compound | Cytotoxicity (IC50, HL-60) | Antitumor Targets | Additional Bioactivities |

|---|---|---|---|

| Euphoscopin B | 2.7 μM | Apoptosis induction via caspase-3 activation | Moderate anti-inflammatory effects |

| Euphoscopin F | 9.0 μM | Mitochondrial dysfunction | Weak antifungal activity |

| Euphoscopin C | Not reported | Not characterized | N/A |

| Euphorbiapene D | 5.8 μM (HeLa cells) | DNA topoisomerase inhibition | Antioxidant activity |

Critical Findings :

- Euphoscopin B is ~3.3× more potent than euphoscopin F against HL-60 cells, likely due to its optimized lipophilicity from the isobutanoyl group enhancing membrane permeability .

- Euphorbiapene D, while structurally similar, shows divergent activity (DNA topoisomerase inhibition) due to its hydroxyl group facilitating DNA interaction .

Q & A

Q. What methodologies are recommended for isolating Euphoscopin B from natural sources, and how can reproducibility be ensured?

To isolate Euphoscopin B, researchers should employ solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Critical parameters include solvent polarity gradients, stationary phase selection (e.g., silica gel), and monitoring via TLC or UV-vis spectroscopy. Reproducibility requires detailed documentation of extraction conditions (temperature, solvent ratios) and purification steps, as well as cross-validation using NMR or mass spectrometry for purity assessment. Experimental protocols must align with guidelines for rigorous reporting of methods and characterization data .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of Euphoscopin B?

Q. How should researchers design preliminary bioactivity assays for Euphoscopin B, and what controls are critical?

Initial assays should include dose-response studies (e.g., IC₅₀ determination) in cell-based or enzyme inhibition models (e.g., cytotoxicity against cancer cell lines). Controls must account for solvent effects (e.g., DMSO vehicle controls), positive controls (known inhibitors), and negative controls (untreated samples). Statistical validation (e.g., triplicate trials, ANOVA) ensures reliability. Reference established protocols for bioassay design to minimize false positives .

Advanced Research Questions

Q. How can contradictory findings in Euphoscopin B’s bioactivity across studies be systematically analyzed?

Contradictions often arise from variability in experimental models (e.g., cell line specificity), purity of compounds, or assay conditions. Researchers should perform meta-analyses comparing parameters such as concentration ranges, incubation times, and biological replicates. Utilize frameworks like PICO (Population, Intervention, Comparison, Outcome) to contextualize study designs and identify confounding variables. Cross-validation using orthogonal assays (e.g., in vitro vs. in vivo models) clarifies mechanisms .

Q. What strategies are recommended for elucidating the molecular targets and mechanisms of action of Euphoscopin B?

Advanced approaches include:

- Target identification : CRISPR-Cas9 screening, affinity chromatography, or thermal proteome profiling.

- Pathway analysis : Transcriptomics (RNA-seq) or phosphoproteomics to map signaling cascades.

- In silico modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities with putative targets. Hypothesis-driven experiments should integrate these methods with kinetic studies (e.g., SPR for binding kinetics) and genetic knockdown models (siRNA/CRISPR) .

Q. How can researchers address challenges in synthesizing Euphoscopin B derivatives with improved pharmacokinetic properties?

Structure-activity relationship (SAR) studies guided by computational chemistry (e.g., QSAR models) can prioritize synthetic targets. Key steps include:

- Derivatization : Modifying hydroxyl or carbonyl groups to enhance solubility or stability.

- Prodrug design : Introducing ester or glycoside moieties for targeted delivery.

- Analytical validation : LC-MS/MS for metabolic stability assessment in microsomal models. Report synthetic yields, stereochemical outcomes, and stability data in alignment with reproducibility standards .

Q. What frameworks should guide the design of in vivo studies to evaluate Euphoscopin B’s therapeutic potential?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives. For pharmacokinetics, use rodent models with IV/PO dosing and plasma sampling for bioavailability studies. Include toxicity endpoints (e.g., liver/kidney function markers) and histopathological analysis. Ethical compliance (e.g., IACUC protocols) and statistical power calculations (e.g., G*Power) are mandatory .

Data Analysis & Reporting

Q. How should researchers statistically validate contradictory results in Euphoscopin B’s bioactivity data?

Employ multivariate analysis (e.g., PCA) to identify outliers or batch effects. Bayesian meta-analysis can quantify heterogeneity across studies. Sensitivity analysis tests robustness by varying inclusion criteria (e.g., excluding low-purity samples). Transparent reporting of p-values, confidence intervals, and effect sizes is critical .

Q. What are best practices for integrating computational and experimental data in Euphoscopin B research?

Use cheminformatics tools (e.g., ChemAxon) to align docking predictions with experimental IC₅₀ values. Machine learning models (e.g., random forests) can prioritize analogs for synthesis. Validate in silico findings with SPR or ITC for binding constants. Report discrepancies and refine models iteratively .

Q. How can researchers ensure ethical rigor when publishing negative or inconclusive results on Euphoscopin B?

Negative results must be contextualized within the hypothesis and experimental limitations (e.g., assay sensitivity). Use platforms like PLOS ONE or Scientific Reports that prioritize methodological soundness over novelty. Disclose funding sources and potential conflicts of interest, adhering to COPE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.